molecular formula C14H10ClNO4 B6390949 2-Chloro-5-(3-methoxycarbonylphenyl)nicotinic acid CAS No. 1258629-62-7

2-Chloro-5-(3-methoxycarbonylphenyl)nicotinic acid

Cat. No.: B6390949
CAS No.: 1258629-62-7
M. Wt: 291.68 g/mol
InChI Key: KITYPKJOERIWIU-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-methoxycarbonylphenyl)nicotinic acid is an organic compound with the molecular formula C15H11ClO4. It is a derivative of nicotinic acid, featuring a chloro and a methoxycarbonyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-methoxycarbonylphenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Typically between 80-100°C

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-methoxycarbonylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Replacement of the chloro group with other functional groups

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Chloro-5-(3-methoxycarbonylphenyl)nicotinic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Potential use in the development of bioactive compounds

    Medicine: Investigated for its potential therapeutic properties

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and processes, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)nicotinate: A similar compound with a trifluoromethyl group instead of a methoxycarbonyl group

    2-Chloro-5-methylphenol: A related compound with a methyl group instead of a methoxycarbonyl group

Uniqueness

2-Chloro-5-(3-methoxycarbonylphenyl)nicotinic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and methoxycarbonyl groups allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

2-chloro-5-(3-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-14(19)9-4-2-3-8(5-9)10-6-11(13(17)18)12(15)16-7-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITYPKJOERIWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687781
Record name 2-Chloro-5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258629-62-7
Record name 2-Chloro-5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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